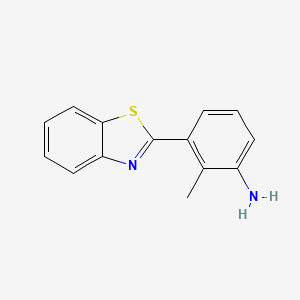

3-(1,3-Benzothiazol-2-yl)-2-methylaniline

Description

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZJFVKBZFUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of an acid catalyst to form the desired benzothiazole derivative . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(1,3-Benzothiazol-2-yl)-2-methylaniline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation and one-pot multicomponent reactions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-(1,3-Benzothiazol-2-yl)-2-methylaniline serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives with varied functionalities .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits potent antibacterial properties, making it a candidate for developing new antimicrobial agents. Studies show its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The compound has been investigated for its anticancer properties. It has shown significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer drug .

Medicine

- Drug Development : The compound's ability to interact with specific biological targets makes it valuable in medicinal chemistry. It is being explored for its potential to inhibit enzymes involved in cancer metabolism and other diseases .

Industry

- Dyes and Pigments : Due to its chromophoric properties, 3-(1,3-Benzothiazol-2-yl)-2-methylaniline is utilized in the production of dyes and pigments. Its stability and reactivity are advantageous for creating vibrant colors in various materials .

Case Studies

Several studies have investigated the efficacy of 3-(1,3-Benzothiazol-2-yl)-2-methylaniline:

- Antitumor Activity Study : A series of benzothiazole derivatives were tested against leukemia cell lines, revealing strong antiproliferative effects with IC50 values indicating significant potency .

- Antiviral Properties : Recent research explored the compound's activity against various viruses, demonstrating potential antiviral effects alongside its antibacterial properties .

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Features :

- The benzothiazole moiety (a fused benzene and thiazole ring) provides electron-withdrawing properties and planar rigidity.

- Applications include use as a fluorescent dye intermediate and in pharmaceutical research due to its bioactive heterocyclic framework .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Electronic and Fluorescent Properties

- Benzothiazole vs. Benzooxazole :

The replacement of sulfur with oxygen in benzooxazole analogs (e.g., 3-(5-ethyl-benzooxazol-2-yl)aniline) reduces electron-withdrawing effects, leading to a blue shift in fluorescence emission compared to benzothiazole derivatives . - Substituent Effects: Fluorination at the benzothiazole C5 position (e.g., 4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline) enhances photostability and quantum yield, making it suitable for high-performance dyes . The 2-methyl group in the target compound improves solubility in non-polar solvents compared to unsubstituted analogs like 2-(1,3-benzothiazol-2-yl)aniline .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-2-methylaniline is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(1,3-benzothiazol-2-yl)-2-methylaniline can be described as follows:

- Molecular Formula : C₉H₈N₂S

- Molecular Weight : 180.24 g/mol

- IUPAC Name : 3-(1,3-benzothiazol-2-yl)-N-methylaniline

This compound features a benzothiazole ring, which is known for its role in various pharmacological activities.

Antiproliferative Activity

Studies have demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In a study evaluating a series of N-1,3-benzothiazol-2-ylbenzamide derivatives, several compounds showed pronounced inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these, certain derivatives exhibited pro-apoptotic effects particularly evident in MCF-7 cells .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Induction of apoptosis |

| Compound B | HepG2 | 4.5 | Cell cycle arrest |

| 3-(1,3-BTZ)-2-MA | MCF-7 | 6.0 | Microtubule disruption |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

In addition to its antiproliferative properties, 3-(1,3-benzothiazol-2-yl)-2-methylaniline has been evaluated for anti-inflammatory activity. Research indicates that certain benzothiazole derivatives can significantly reduce edema in animal models. For example:

- A compound structurally related to 3-(1,3-benzothiazol-2-yl)-2-methylaniline demonstrated a reduction in edema volume by approximately 70% in carrageenan-induced rat paw edema models. This suggests a strong anti-inflammatory potential .

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with various molecular targets within cells:

- Microtubule Disruption : Compounds like 3-(1,3-benzothiazol-2-yl)-2-methylaniline may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Apoptosis Induction : The pro-apoptotic effects observed in certain studies indicate that these compounds can activate intrinsic apoptotic pathways.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of benzothiazole derivatives:

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1,3-Benzothiazol-2-yl)-2-methylaniline, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 2-methylaniline derivatives and benzothiazole precursors. For example:

- Step 1 : React 2-amino-3-methylbenzonitrile with 2-mercaptobenzothiazole under basic conditions (e.g., KOH/EtOH) to form the benzothiazole ring.

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization : Adjust solvent polarity, temperature (80–120°C), and catalyst (e.g., CuI for Ullmann-type couplings) to enhance yield. Monitor reaction progress using TLC and characterize intermediates via -NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- -NMR : Look for aromatic proton signals in the δ 6.8–8.2 ppm range, with distinct splitting patterns due to the benzothiazole and methyl groups.

- FT-IR : Confirm N–H stretching (~3400 cm) and C–S/C–N vibrations (600–1600 cm).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 240.082 (calculated for CHNS). Cross-validate with elemental analysis .

Q. How can researchers ensure the purity of synthesized batches, and what analytical thresholds are critical for pharmacological studies?

- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm; aim for ≥95% purity.

- Melting Point : Compare observed values (e.g., 145–148°C) against literature data to detect impurities.

- Recrystallization : Use ethanol/water mixtures to remove byproducts. Purity thresholds for bioassays should exceed 98% to minimize off-target effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-(1,3-Benzothiazol-2-yl)-2-methylaniline, and what validation metrics are essential?

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters and R-factor convergence (<5%).

- Validation : Check using PLATON (e.g., ADDSYM for missed symmetry) and CCDC tools. Report R (<0.05) and completeness (>98%) .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can graph set analysis elucidate supramolecular interactions?

Q. How do electronic properties of the benzothiazole moiety influence the compound’s reactivity, and what computational methods validate these effects?

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives, particularly in antifungal assays?

- Dose-Response Studies : Test across multiple concentrations (1–100 µM) to establish EC values.

- Control Experiments : Compare against known antifungals (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines. Reconcile discrepancies by standardizing assay conditions (e.g., pH, incubation time) .

Q. How can researchers design SAR studies to explore the pharmacological potential of 3-(1,3-Benzothiazol-2-yl)-2-methylaniline derivatives?

- Structural Modifications : Introduce substituents at the methyl group (e.g., –CF, –OCH) or benzothiazole nitrogen.

- Bioassay Panels : Screen against kinase inhibitors, antimicrobial targets, and cancer cell lines (e.g., MCF-7, HeLa). Use molecular docking (AutoDock Vina) to predict binding affinities to proteins like EGFR or CYP51 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.